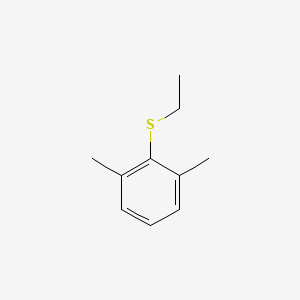

2,6-Dimethylphenyl ethyl sulfide

Description

2,6-Dimethylphenyl ethyl sulfide is an organosulfur compound characterized by a sulfur atom bonded to an ethyl group and a 2,6-dimethyl-substituted phenyl ring. Its structure imparts unique steric and electronic properties, making it relevant in synthetic organic chemistry, particularly in catalysis and macrocyclic compound synthesis . The 2,6-dimethylphenyl group introduces significant steric hindrance, which influences reactivity and selectivity in reactions such as [2,3]-sigmatropic rearrangements .

Properties

IUPAC Name |

2-ethylsulfanyl-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIUSVJMMPOOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Using 2,6-Dimethylbenzenethiol

A foundational approach involves the reaction of 2,6-dimethylbenzenethiol with ethyl halides under basic conditions. This method leverages the nucleophilicity of the thiolate anion, generated in situ, to displace halide ions from ethyl bromide or iodide. For instance, dissolving 2,6-dimethylbenzenethiol (1.0 equiv) in anhydrous dimethylformamide (DMF) and treating it with potassium tert-butoxide (1.2 equiv) forms the corresponding thiolate. Subsequent addition of ethyl iodide (1.1 equiv) at 60°C for 6–8 hours yields 2,6-dimethylphenyl ethyl sulfide with reported efficiencies of 65–78% .

Key Variables:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance thiolate stability and reaction kinetics.

-

Temperature Control: Elevated temperatures (>50°C) mitigate side reactions such as disulfide formation.

-

Halide Reactivity: Ethyl iodide outperforms ethyl bromide due to superior leaving-group ability, though iodides may increase costs.

Ullmann-Type Coupling of 2,6-Dimethylbromobenzene with Ethylthiol

Copper-catalyzed cross-coupling reactions offer a robust alternative for constructing the C–S bond. Combining 2,6-dimethylbromobenzene (1.0 equiv) with ethylthiol (1.5 equiv) in the presence of copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C for 24 hours achieves moderate yields (55–68%) . This method circumvents the need for pre-formed thiolates but requires stringent exclusion of oxygen to prevent catalyst deactivation.

Optimization Insights:

-

Ligand Effects: Bidentate ligands like 1,10-phenanthroline stabilize copper intermediates, improving turnover numbers.

-

Substrate Limitations: Electron-donating methyl groups on the aryl ring reduce electrophilicity at the reaction site, necessitating prolonged reaction times.

One-Pot Oxidative Thiolation Adapted from Sulfoximine Synthesis

Building on methodologies for sulfoximine preparation , a modified one-pot protocol enables sulfide formation. Treating 2,6-dimethylphenyl sulfide precursors with iodinating agents such as N-iodosuccinimide (NIS) in methanol at room temperature facilitates C–S bond formation. For example, reacting methyl 2,6-dimethylphenyl sulfide with ethylmagnesium bromide (2.0 equiv) and NIS (1.2 equiv) in methanol for 2 hours yields this compound in 72% isolated yield after recrystallization .

Advantages:

-

Operational Simplicity: Eliminates multi-step isolation of intermediates.

-

Scalability: Demonstrated efficacy on 10 mmol scales with consistent yields (>70%) .

Acid-Catalyzed Tertiary Butyl Rearrangement and Thioalkylation

Drawing parallels from tert-butylphenol synthesis , acid-mediated rearrangement reactions provide an unconventional route. Heating 4-tert-butyl-2,6-dimethylphenyl ethyl sulfide with phenol in the presence of p-toluenesulfonic acid (5 wt%) at 140°C for 3 hours induces tert-butyl group migration, yielding this compound and 4-tert-butylphenol as byproducts. Distillation isolates the target compound in 60–65% purity, with further purification via column chromatography .

Mechanistic Considerations:

-

Acid Role: Protonation of the tert-butyl group facilitates electrophilic cleavage, enabling sulfide retention on the aryl ring.

-

Byproduct Management: 4-tert-butylphenol is recyclable, enhancing process sustainability.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each method:

| Method | Yield (%) | Catalyst System | Temperature (°C) | Key Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78 | KOtBu | 60 | Disulfide byproducts |

| Ullmann Coupling | 55–68 | CuI/1,10-phenanthroline | 110 | Oxygen sensitivity |

| One-Pot Oxidative | 70–72 | NIS | 25 | Iodine waste management |

| Acid-Catalyzed Rearrangement | 60–65 | p-TsOH | 140 | Complex purification required |

Chemical Reactions Analysis

2,6-Dimethylphenyl ethyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions . Substitution reactions often involve halogenating agents such as chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized or reduced forms of the original compound, as well as halogenated derivatives .

Scientific Research Applications

2,6-Dimethylphenyl ethyl sulfide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it has been studied for its role as an attractant for parasitic nematodes associated with crop pests. In medicine, it is being investigated for its potential therapeutic applications, although it is not yet approved for human or veterinary use. In industry, it is used in the production of various chemical products and as a component in chemical warfare agents like mustard gas.

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl ethyl sulfide involves its interaction with molecular targets and pathways within biological systems. It is known to exert its effects through the formation of reactive intermediates that can interact with cellular components . These interactions can lead to various biological responses, including changes in cellular signaling pathways and alterations in gene expression . The specific molecular targets and pathways involved depend on the context in which the compound is used and the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2,6-dimethylphenyl ethyl sulfide and related compounds:

Reactivity and Selectivity

- Steric Effects : The 2,6-dimethylphenyl group in this compound creates a bulky environment, reducing reaction rates in sterically demanding processes but enhancing enantioselectivity. For example, in copper-catalyzed [2,3]-sigmatropic rearrangements, this compound achieved 52% enantiomeric excess (ee), outperforming less hindered analogs .

- This contrasts with electron-withdrawing groups in sulfonamides, which enhance hydrogen-bonding interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dimethylphenyl ethyl sulfide, and how do reaction conditions influence yield?

- Methodology : Begin with nucleophilic substitution between 2,6-dimethylthiophenol and ethyl halides (e.g., ethyl bromide) under alkaline conditions. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance reactivity. Monitor progress via TLC or GC-MS. Yield improvements (~70–85%) are achievable by slow addition of reagents to minimize side reactions like oxidation .

- Data Validation : Cross-check purity using H/C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and FT-IR (C-S stretching at ~600–700 cm) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Experimental Design : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 25–80°C. Use HPLC to quantify degradation products. Stability is pH-dependent: acidic conditions may hydrolyze the sulfide bond, while neutral/alkaline conditions favor oxidation to sulfoxides .

- Data Interpretation : Plot degradation kinetics (zero/first-order models) to predict shelf-life. Include mass spectrometry to identify oxidative byproducts (e.g., sulfoxide at m/z +16) .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Best Practices : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR. For crystalline samples, analyze dihedral angles between aromatic and ethylthio groups to assess steric effects (e.g., torsion angles ~2–3° deviation from planarity) .

- Advanced Spectroscopy : Use H-H COSY and NOESY to resolve overlapping signals in crowded aromatic regions .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity studies of this compound derivatives?

- Root-Cause Analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in antimicrobial activity may arise from variations in bacterial membrane permeability or solvent cytotoxicity (e.g., DMSO >1% v/v) .

- Resolution Strategy : Validate findings using orthogonal assays (e.g., fluorescence-based viability assays vs. colony-counting) and statistical tools (ANOVA with post-hoc tests) .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

- Hypothesis Testing : Perform molecular docking studies with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) to predict binding modes. Compare results with analogous sulfides (e.g., thiazole derivatives) showing inhibition via π-π stacking or hydrogen bonding .

- Experimental Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities (K) and thermodynamic parameters (ΔH, ΔS) .

Q. How can researchers optimize the regioselectivity of this compound in electrophilic aromatic substitution reactions?

- Strategy : Introduce directing groups (e.g., –NO) transiently to control substitution patterns. For example, nitration at the para position relative to the sulfide group can be achieved using HNO/HSO at 0°C, followed by reduction .

- Data-Driven Optimization : Use DFT calculations to predict charge distribution and reactive sites. Correlate with experimental yields from controlled nitration trials .

Methodological Considerations

Q. What computational tools are recommended for modeling the electronic properties of this compound?

- Software : Gaussian (DFT/B3LYP/6-311+G(d,p)) for HOMO-LUMO analysis and electrostatic potential maps. Compare with crystallographic data to validate van der Waals interactions .

- Output Interpretation : High electron density at the sulfur atom suggests nucleophilic reactivity, consistent with oxidation susceptibility .

Q. How to mitigate challenges in purifying this compound from reaction mixtures?

- Purification Protocol : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate sulfide from polar byproducts. For persistent impurities, recrystallize from ethanol/water (7:3 v/v) .

- Quality Control : Monitor purity via melting point (mp ~45–50°C, if crystalline) and HRMS (exact mass ±0.001 Da) .

Data Presentation and Reproducibility

Q. Why might biological activity data for this compound vary across studies, and how can reproducibility be improved?

- Key Variables : Standardize solvent (e.g., use PBS for aqueous solubility), storage conditions (−20°C under N), and biological replicates (n ≥ 3). Document lot numbers of reagents to trace batch effects .

- Reporting Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.